Riselcaftor

CFTR corrector Potency Bronchial Epithelial Cell

CFTR corrector substitution without validation leads to irreproducible data due to potency and mechanism differences. Riselcaftor solves this with well-defined, clinically relevant pharmacology. Its moderate potency (EC50 20.1 nM in primary HBE cells) enables mechanistic studies without saturating system artifacts. • Definitive reference benchmark for CFTR corrector HTS assays • Unique chemical scaffold distinct from 1st/2nd-gen correctors for target engagement controls • Optimized for synergy studies with potentiators (e.g., ivacaftor) at known concentration ratios Standard pack sizes: 10 mg, 50 mg, 500 mg, 1 g. Bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C29H28N2O5S
Molecular Weight 516.6 g/mol
CAS No. 2799652-36-9
Cat. No. B12361317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiselcaftor
CAS2799652-36-9
Molecular FormulaC29H28N2O5S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C2(CC(CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C
InChIInChI=1S/C29H28N2O5S/c1-19-12-15-26(35-3)24(16-19)29(17-22(18-36-29)21-8-5-4-6-9-21)28(32)31-37(33,34)27-11-7-10-25-23(27)14-13-20(2)30-25/h4-16,22H,17-18H2,1-3H3,(H,31,32)/t22-,29+/m0/s1
InChIKeyILQPLXMPYBURHT-PZGXJGMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Riselcaftor in Cystic Fibrosis Research


Riselcaftor (CAS: 2799652-36-9) is a small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein [1]. It is identified as 'Example 33' in patent literature and is a member of the CFTR corrector class, which addresses the underlying protein misfolding defect in cystic fibrosis [1]. Its potency has been established in a primary human cell model, providing a defined baseline for in vitro research [1].

CFTR corrector for misfolding and trafficking research
Primary human bronchial epithelial (HBE) cell model context
Distinct chemotype from first- and second-generation correctors

Why Riselcaftor Cannot Be Substituted


CFTR modulators are not a homogeneous class of compounds. Substituting one corrector for another without validation can lead to failed experiments and irreproducible data due to significant differences in potency, efficacy, and mechanism of action, even among structurally similar molecules [1]. A generic substitution approach ignores critical differences in the concentration-response relationship, which is a primary determinant of a compound's suitability for a specific assay or disease model. The quantitative evidence below demonstrates the specific performance parameters that define Riselcaftor's utility and differentiate it from other in-class candidates, justifying its selection for targeted research applications.

Class mismatch CFTR correctors are not functionally interchangeable; potency-response may shift significantly across compounds.
Mechanism transfer Distinct binding mode or allosteric site may limit direct comparability of CFTR correction data.
Concentration-response context Generic substitution ignores EC50 profile differences, risking assay saturation or false-negative interpretation.

Riselcaftor Quantitative Evidence Guide


Functional Potency vs Lumacaftor

In assays measuring functional correction of F508del-CFTR chloride transport in primary human bronchial epithelial (HBE) cells, Riselcaftor demonstrates a half-maximal effective concentration (EC50) of 20.1 nM [1]. This represents a significant improvement in potency compared to the first-generation CFTR corrector lumacaftor (VX-809), which exhibits an EC50 of 81 nM in the same cellular model [2]. The lower EC50 value for Riselcaftor indicates that it is approximately four times more potent than lumacaftor in this clinically relevant in vitro system.

Potency vs Lumacaftor
Reported comparison
EC50 20.1 nM vs 81 nM
~4-fold higher potency in HBE model; supports potency-context selection.
Cross-study comparison; confirm in own assay system.
CFTR corrector Potency Bronchial Epithelial Cell F508del Mutation

Chemical Scaffold Differentiation from Approved Modulators

Riselcaftor is characterized by a unique molecular structure that is distinct from the scaffolds of commercially available CFTR correctors such as lumacaftor (VX-809), tezacaftor (VX-661), and elexacaftor (VX-445) [1][2]. For example, lumacaftor (C24H18F2N2O5) and tezacaftor (C26H27F3N2O6) possess different core structures and substitution patterns compared to Riselcaftor (C29H28N2O5S) [1][3]. This structural divergence implies that Riselcaftor likely interacts with the CFTR protein through a distinct binding mode or allosteric site, a feature that can be exploited to overcome resistance or investigate new therapeutic hypotheses.

Potency vs ARN23765
Reported comparison
EC50 20.1 nM vs 0.038 nM
~529-fold lower potency; provides intermediate dynamic range for pathway studies.
Ultra-high potency comparator context; assess saturation risk.
Chemical Structure Scaffold Differentiation Intellectual Property

Potency vs Next-Generation Corrector ARN23765

In comparative terms, Riselcaftor (EC50 = 20.1 nM) exhibits a different potency profile in human bronchial epithelial cells than the ultra-high potency corrector ARN23765, which has a reported EC50 of 38 pM (0.038 nM) in the same cell type [1][2]. This more than 500-fold difference in potency allows researchers to select a tool compound based on the required dynamic range of their assay. For applications where an extremely potent compound may saturate the system or obscure nuanced biological responses, Riselcaftor offers a potent yet more moderate alternative to ARN23765.

Scaffold Differentiation
Class-level inference
Unique sulfonamide scaffold; C29H28N2O5S vs lumacaftor C24H18F2N2O5
Distinct chemotype may support alternative binding-mode hypotheses.
Structural inference from public data; validate binding in target assay.
CFTR corrector Potency Bronchial Epithelial Cell ARN23765

Riselcaftor Application Scenarios


F508del-CFTR Mechanistic Studies

Based on its EC50 of 20.1 nM in primary HBE cells, Riselcaftor is an ideal tool for mechanistic studies where a potent but not saturating correction effect is desired [1]. Researchers can use it to investigate downstream signaling pathways, protein interaction networks, or the kinetics of CFTR trafficking without the confounding factor of a maximally stimulated system that an ultra-potent compound like ARN23765 might create. Its potency is sufficient to elicit a robust functional response while allowing for the detection of synergistic or additive effects with other modulators.

Benchmarking Novel CFTR Modulators

The well-defined potency of Riselcaftor (EC50 = 20.1 nM) in a clinically relevant cell model makes it a valuable reference compound for screening and profiling new chemical entities (NCEs) [1]. It can serve as a standard 'go/no-go' benchmark in high-throughput screening assays. Its unique chemical scaffold, distinct from first- and second-generation correctors, also makes it a crucial control for assessing target engagement and mechanism of action for compounds in development .

CFTR Corrector Synergy and Combination

Given its distinct chemical structure and moderate potency, Riselcaftor is a strong candidate for combination studies with potentiators (e.g., ivacaftor) or other correctors [1]. Its EC50 value provides a clear starting point for concentration matrices in synergy experiments. The goal is to assess whether combining Riselcaftor with a potentiator or another corrector yields a greater-than-additive effect on CFTR function, a critical step in developing next-generation therapeutic strategies for cystic fibrosis.

Application
Selection Property
Validation Focus
F508del-CFTR mechanistic studies
Non-saturating potency context
Downstream signaling and trafficking endpoint review
Comparator benchmarking for novel correctors
Defined potency reference in HBE model
Go/no-go screening benchmark and target engagement review
Corrector combination synergy studies
Moderate potency baseline for concentration matrices
Synergistic/additive functional correction endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riselcaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.